(3R)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal
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Overview
Description
®-4-(tert-Butyldiphenylsilyloxy)-3-methylbutanal is an organic compound that features a tert-butyldiphenylsilyl group. This compound is notable for its use in organic synthesis, particularly as a protecting group for alcohols. The tert-butyldiphenylsilyl group is known for its stability and resistance to various reaction conditions, making it a valuable tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butyldiphenylsilyloxy)-3-methylbutanal typically involves the protection of an alcohol group using tert-butyldiphenylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions are generally mild, and the reaction proceeds at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The key steps involve the protection of the alcohol group and subsequent purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
®-4-(tert-Butyldiphenylsilyloxy)-3-methylbutanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The silyl ether group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Scientific Research Applications
®-4-(tert-Butyldiphenylsilyloxy)-3-methylbutanal has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-4-(tert-Butyldiphenylsilyloxy)-3-methylbutanal primarily involves its role as a protecting group. The tert-butyldiphenylsilyl group protects the alcohol functionality from unwanted reactions during synthetic procedures. This protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under specific conditions to regenerate the free alcohol .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Another silylating agent used for protecting alcohols.
Trimethylsilyl chloride: A less bulky silylating agent used for similar purposes.
Triisopropylsilyl chloride: Provides steric protection similar to tert-butyldiphenylsilyl chloride
Uniqueness
®-4-(tert-Butyldiphenylsilyloxy)-3-methylbutanal is unique due to the bulkiness and stability of the tert-butyldiphenylsilyl group. This bulkiness provides enhanced protection for alcohols, making it particularly useful in complex synthetic sequences where selective deprotection is required .
Properties
IUPAC Name |
(3R)-4-[tert-butyl(diphenyl)silyl]oxy-3-methylbutanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2Si/c1-18(15-16-22)17-23-24(21(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,16,18H,15,17H2,1-4H3/t18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCGTKPAENHKCL-GOSISDBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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